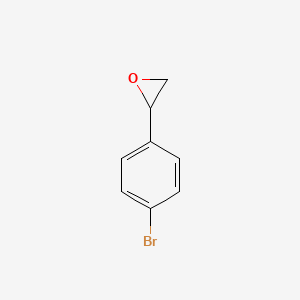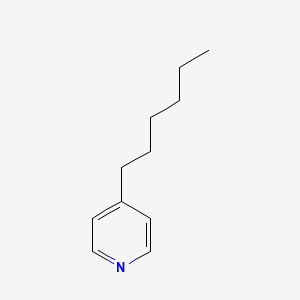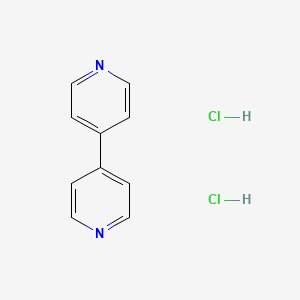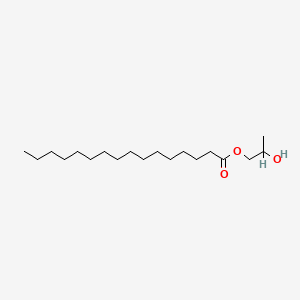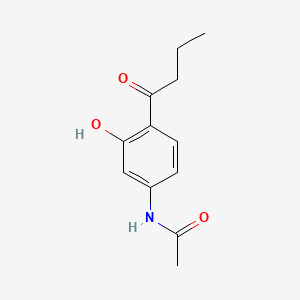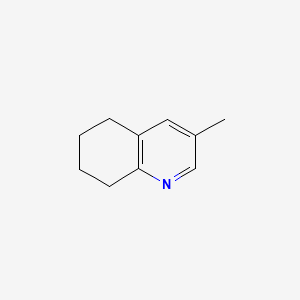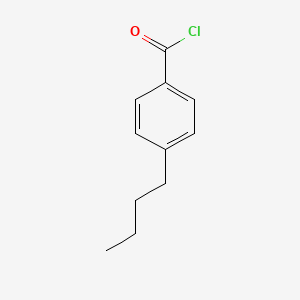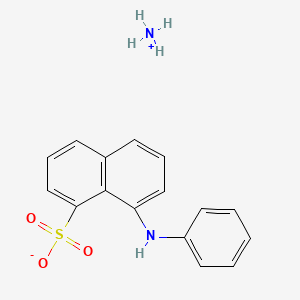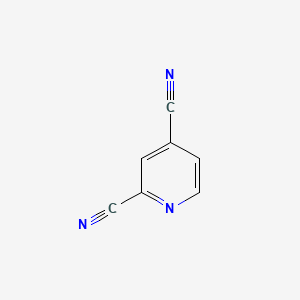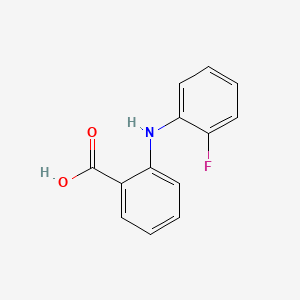
Benzyl(dodecyl)amin
Übersicht
Beschreibung
Benzyl(dodecyl)amine is a useful research compound. Its molecular formula is C19H33N and its molecular weight is 275.5 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl(dodecyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30887. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl(dodecyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl(dodecyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse bei der oxidativen Desaminierung
Benzyl(dodecyl)amin kann als Substrat in oxidativen Desaminierungsreaktionen verwendet werden. Dieser Prozess beinhaltet die Entfernung einer Aminogruppe von Benzylaminen, die durch Katalysatoren wie Ni(II)–NHC erleichtert wird, wobei Wasser als formales Oxidationsmittel wirkt . Die Reaktion liefert typischerweise ein Aldehyd, und das Vorhandensein von hemilabilen Pyridyleinheiten im Katalysator fördert den nukleophilen Angriff von Wasser auf das metallgebundene Imin .
N-Dealkylierung von Aminen
Im Bereich der organischen Synthese kann this compound einer N-Dealkylierung unterzogen werden, einer Reaktion, bei der eine N-Alkylgruppe von einem Amin entfernt wird . Diese Umwandlung ist entscheidend für die Synthese einer breiten Palette von Pharmazeutika, Agrochemikalien und Feinchemikalien. Sie spielt auch eine bedeutende Rolle beim In-vivo-Metabolismus von Xenobiotika, wobei Cytochrom-P450-Enzyme die Reaktion katalysieren .
Synthese von Arzneimittelmetaboliten
Der N-Dealkylierungsprozess ist auch wichtig für die Identifizierung und Synthese von Arzneimittelmetaboliten, wie z. B. N-dealkylierte Metaboliten, die in allen Phasen von Arzneimittelentwicklungsstudien erforderlich sind . This compound könnte als Vorläufer bei der Synthese dieser Metaboliten dienen und Wege eröffnen, um neue Pharmazeutika zu erforschen.
CO2-Abscheidung und -Verwertung
This compound kann mit Kohlendioxid (CO2) reagieren, um geschützte Amin-Derivate zu bilden . Diese Reaktion ist im Zusammenhang mit der CO2-Abscheidung und -Verwertung von Bedeutung, wobei das Amin als Medium dient, um CO2 zu binden und möglicherweise in nützliche Chemikalien umzuwandeln.
Entwicklung von wasservermittelten Oxidationsreaktionen
Die Verwendung von wasserlöslichen 3d-Metallkatalysatoren, wie z. B. Ni(II), in Gegenwart von this compound eröffnet neue Wege für wasservermittelte Oxidationsreaktionen . Diese Reaktionen sind umweltfreundlich und können auf verschiedene organische Transformationen angewendet werden.
Enzym-Mimikry und Mechanismusstudien
This compound kann in mechanistischen Studien verwendet werden, die enzymkatalysierte Reaktionen imitieren, wie z. B. diejenigen, die von der Cytochrom-P450-Familie durchgeführt werden . Das Verständnis dieser Mechanismen kann zur Entwicklung von biomimetischen Katalysatoren führen und unser Wissen über den Arzneimittelmetabolismus verbessern.
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the synthesis and applications of Benzyl(dodecyl)amine. For instance, recent literature has highlighted the use of 1,2-benzisoxazole as a practical electrophilic primary amine source . This enables a mild and general copper-hydride-catalyzed hydroamination of alkenes and alkynes to form primary amines .
Wirkmechanismus
Target of Action
Benzyl(dodecyl)amine is a type of quaternary ammonium compound, which is known to interact with various biological targets. The primary targets of this compound are the phospholipid membranes of microorganisms . These membranes play a crucial role in maintaining the structural integrity and functionality of the cells .
Mode of Action
The interaction of Benzyl(dodecyl)amine with its targets involves a process known as adsorption. The compound’s hydrophobic tail (dodecyl) interacts with the lipid layer of the cell membrane, while its hydrophilic head (benzylamine) interacts with the aqueous environment . This interaction disrupts the membrane’s structure, leading to increased permeability and eventual cell death .
Biochemical Pathways
The action of Benzyl(dodecyl)amine affects several biochemical pathways. One such pathway involves the generation of nitrogen-centered radicals, which enable valuable transformations such as addition to π bonds and hydrogen atom abstraction . These radicals can cause significant changes in the cell, leading to its dysfunction .
Pharmacokinetics
Similar compounds have been shown to exhibit low water solubility and high affinity for organic solvents . These properties can affect the compound’s bioavailability and its distribution within the body or environment .
Result of Action
The result of Benzyl(dodecyl)amine’s action at the molecular and cellular level is the disruption of cell membrane integrity, leading to cell death . This effect is primarily seen in microorganisms, making Benzyl(dodecyl)amine a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of Benzyl(dodecyl)amine can be influenced by various environmental factors. For instance, the presence of organic matter can affect the compound’s adsorption to cell membranes . Additionally, the compound’s antimicrobial activity can be affected by environmental conditions such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Benzyl(dodecyl)amine plays a role in biochemical reactions, particularly in the process of N-dealkylation, which is the removal of an N-alkyl group from an amine . This process is an important metabolic pathway in the metabolism of xenobiotics
Cellular Effects
It has been suggested that the compound may have antimicrobial properties . It is also known to interact strongly with kaolinite, a clay mineral, indicating that it may have effects on cellular processes involving this mineral .
Molecular Mechanism
The molecular mechanism of Benzyl(dodecyl)amine involves its role in N-dealkylation . This process involves the removal of an N-alkyl group from an amine, which is a key step in the metabolism of many pharmaceuticals, agrochemicals, and fine chemicals . The compound may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be involved in reactions such as the N-dealkylation process
Metabolic Pathways
Benzyl(dodecyl)amine is involved in the N-dealkylation metabolic pathway . This process involves the removal of an N-alkyl group from an amine, which is a key step in the metabolism of many pharmaceuticals, agrochemicals, and fine chemicals . The compound may interact with various enzymes or cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
The compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells
Subcellular Localization
The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
N-benzyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFDIYIPNBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937521 | |
| Record name | N-Benzyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-68-9 | |
| Record name | NSC30887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLDODECYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

